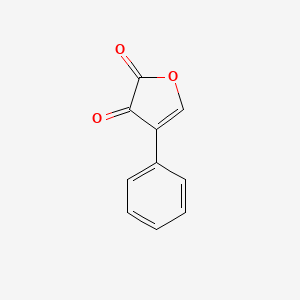
4-Phenylfuran-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylfuran-2,3-dione is an organic compound belonging to the furan family, characterized by a furan ring substituted with a phenyl group at the 4-position and two carbonyl groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylfuran-2,3-dione can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is highly efficient and widely used for the preparation of furans. Another method involves the cycloisomerization of conjugated allenones under mild conditions, often catalyzed by gold nanoparticles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its simplicity and high yield. The reaction is carried out in the presence of an acid catalyst, such as trifluoroacetic acid, and the resulting product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylfuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furanones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents such as aluminum chloride and acetyl chloride.
Major Products:
Oxidation: Furanones and carboxylic acids.
Reduction: Diols and alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Phenylfuran-2,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Phenylfuran-2,3-dione involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to reduced production of inflammatory mediators . The compound’s furan ring structure allows it to interact with nucleophilic sites in proteins and DNA, potentially disrupting cellular processes and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
4-Phenylfuran-2,3-dione can be compared with other furan derivatives, such as:
2,5-Dimethylfuran: Known for its use as a biofuel due to its high energy density.
Furfural: Widely used in the production of resins and as a solvent.
Benzofuran: Exhibits significant biological activity and is used in the synthesis of pharmaceuticals.
Uniqueness: this compound is unique due to its dual carbonyl functionality, which imparts distinct reactivity and potential for diverse chemical transformations. Its phenyl substitution also enhances its stability and allows for further functionalization, making it a versatile compound in synthetic chemistry and drug development.
Eigenschaften
CAS-Nummer |
57711-26-9 |
|---|---|
Molekularformel |
C10H6O3 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
4-phenylfuran-2,3-dione |
InChI |
InChI=1S/C10H6O3/c11-9-8(6-13-10(9)12)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
ZCRFUIKPDBKTPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=COC(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


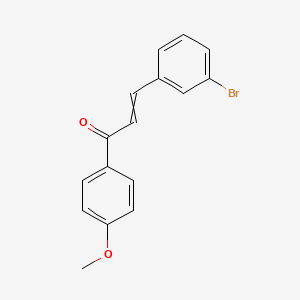
![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)



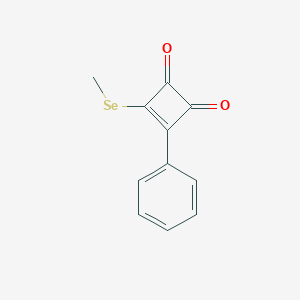



![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)
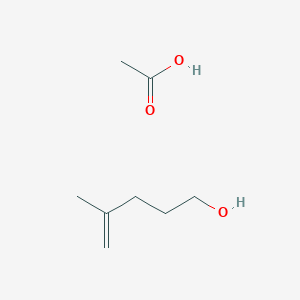
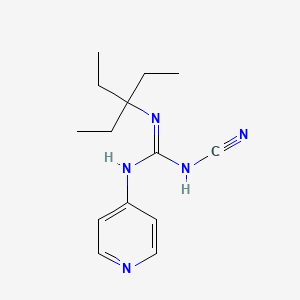
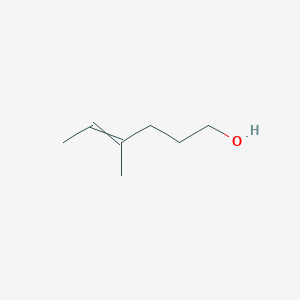
![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
